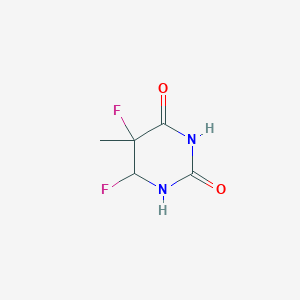
trans-N-Boc-2-fluorocyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-N-Boc-2-fluorocyclohexylamine: is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of a 2-fluorocyclohexylamine structure. This protecting group is commonly used in organic synthesis to temporarily mask the amine functionality, allowing for selective reactions to occur at other sites of the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-N-Boc-2-fluorocyclohexylamine typically involves the protection of the amine group in 2-fluorocyclohexylamine with a Boc group. This can be achieved by reacting 2-fluorocyclohexylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: trans-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the Boc-protected amine.
Common Reagents and Conditions:
Deprotection: TFA, HCl in ethyl acetate, or dioxane.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Deprotection: 2-fluorocyclohexylamine.
Substitution: Various substituted cyclohexylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: trans-N-Boc-2-fluorocyclohexylamine is used as a building block in organic synthesis, particularly in the preparation of fluorinated analogs of bioactive compounds.
Biology and Medicine: In medicinal chemistry, the compound is utilized in the design and synthesis of potential drug candidates. The presence of the fluorine atom can improve the metabolic stability and bioavailability of pharmaceuticals. Additionally, the Boc-protected amine can be selectively deprotected to reveal the free amine, which can then interact with biological targets .
Industry: The compound finds applications in the agrochemical industry, where it is used to develop fluorinated pesticides and herbicides. The incorporation of fluorine can enhance the efficacy and environmental stability of these products .
Mecanismo De Acción
The mechanism of action of trans-N-Boc-2-fluorocyclohexylamine primarily involves its role as a precursor or intermediate in chemical synthesis. The Boc group serves as a protecting group, allowing for selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical interactions, depending on the target molecule being synthesized .
Comparación Con Compuestos Similares
- cis-N-Boc-2-fluorocyclohexylamine
- N-Boc-5-methoxy-2-indolylboronic acid
- 1-(N-Boc-aminomethyl)-4-(aminomethyl)benzene
- 3-(N-Boc-amino)phenylboronic acid
Uniqueness: trans-N-Boc-2-fluorocyclohexylamine is unique due to its trans configuration and the presence of a fluorine atom on the cyclohexyl ring. This configuration can influence the compound’s reactivity and interactions with other molecules, making it a valuable building block in the synthesis of fluorinated compounds. The Boc-protected amine functionality also provides versatility in synthetic applications, allowing for selective deprotection and subsequent reactions .
Propiedades
Fórmula molecular |
C11H20FNO2 |
|---|---|
Peso molecular |
217.28 g/mol |
Nombre IUPAC |
tert-butyl N-[(1R,2R)-2-fluorocyclohexyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 |
Clave InChI |
JMBBUHQGZLAHBD-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1F |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCCC1F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



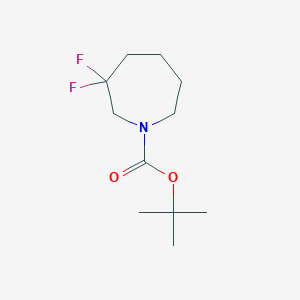
![ethyl 4-fluoro-6H-furo[2,3-e]indole-7-carboxylate](/img/structure/B12850337.png)
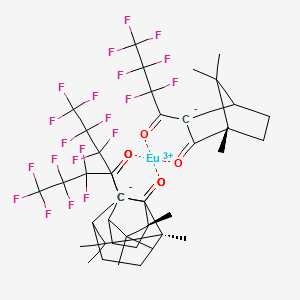
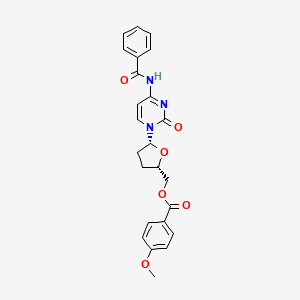
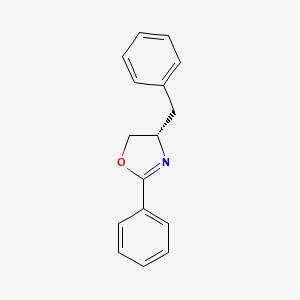


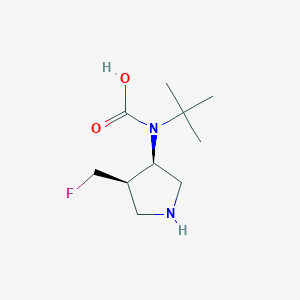

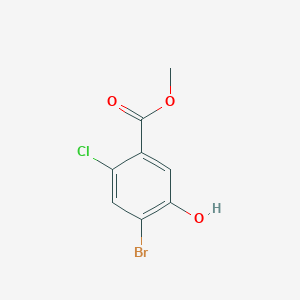
![3-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B12850399.png)
